molecular formula C8H15NO B7860023 1-(2-Methylpyrrolidin-1-yl)propan-2-one

1-(2-Methylpyrrolidin-1-yl)propan-2-one

Cat. No.: B7860023
M. Wt: 141.21 g/mol
InChI Key: FQGNSGACCJODOW-UHFFFAOYSA-N
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Description

1-(2-Methylpyrrolidin-1-yl)propan-2-one is a chemical compound with the molecular formula C8H13NO. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is known for its applications in various scientific and industrial fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methylpyrrolidin-1-yl)propan-2-one can be synthesized through several methods, including the reaction of 2-methylpyrrolidine with propanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylpyrrolidin-1-yl)propan-2-one undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like Grignard reagents and organolithium compounds are typically employed.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones.

  • Reduction: Alcohols, amines.

  • Substitution: Various substituted pyrrolidines and related compounds.

Scientific Research Applications

1-(2-Methylpyrrolidin-1-yl)propan-2-one has several applications in scientific research, including:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and as a precursor for bioactive molecules.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Methylpyrrolidin-1-yl)propan-2-one exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

  • 1-(2-methylpyrrolidin-1-yl)ethan-1-one

  • 1-(2-methylpyrrolidin-1-yl)prop-2-en-1-one

  • 1-(2-methylpyrrolidin-1-yl)butan-2-one

Properties

IUPAC Name

1-(2-methylpyrrolidin-1-yl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-7-4-3-5-9(7)6-8(2)10/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQGNSGACCJODOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN1CC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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